molecular formula C13H14N2O6S B2961214 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide CAS No. 25063-79-0

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

Cat. No.: B2961214
CAS No.: 25063-79-0
M. Wt: 326.32
InChI Key: WTMCMTFEJDQVAZ-UHFFFAOYSA-N
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Description

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide is a sulfonamide derivative featuring a 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) moiety conjugated via an imine linkage to an aniline sulfonamide group. The compound’s structure combines the electron-deficient dioxane-dione ring with the biologically relevant sulfonamide pharmacophore, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or anticancer drug development .

Properties

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c1-13(2)20-11(16)10(12(17)21-13)7-15-8-3-5-9(6-4-8)22(14,18)19/h3-7,15H,1-2H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMCMTFEJDQVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the cyclization of appropriate diols with ketones under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the dioxane derivative with the sulfonamide-substituted benzene ring using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic benzene ring can undergo electrophilic substitution reactions, introducing various substituents that can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation Products: Hydroxylated derivatives of the dioxane ring.

    Reduction Products: Amino derivatives replacing the sulfonamide group.

    Substitution Products: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in antimicrobial or anticancer therapies.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Meldrum’s acid derivatives functionalized with aromatic amines. Below is a comparative analysis with structurally and functionally related molecules:

Structural Analogues

Compound Name Molecular Formula Functional Groups Key Features Biological/Industrial Relevance Reference
4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide C₁₃H₁₃N₃O₆S Sulfonamide, Meldrum’s acid imine Combines sulfonamide’s bioactivity with Meldrum’s acid’s reactivity Potential kinase inhibitor or anticancer agent (inference from related compounds)
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid C₁₄H₁₃NO₆ Carboxylic acid, Meldrum’s acid imine Acidic group enhances solubility; used as intermediate Pharmaceutical synthesis (e.g., quinolone derivatives)
4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile C₁₄H₁₂N₂O₄ Nitrile, Meldrum’s acid imine Electron-withdrawing nitrile modifies electronic properties Intermediate for heterocyclic synthesis
N-(4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)phenyl)acetamide C₁₅H₁₅N₃O₅ Acetamide, Meldrum’s acid imine Amide group influences hydrogen bonding and stability Probable intermediate in drug discovery
4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide C₁₃H₁₂N₄O₃S₂ Sulfonamide, thiazolo-pyridazinone Heterocyclic core diversifies biological targeting Anticancer or antimicrobial applications

Key Comparative Insights

Functional Group Impact: Sulfonamide vs. Carboxylic Acid/Nitrile: The sulfonamide group in the target compound enhances hydrogen-bonding capacity and bioavailability compared to the carboxylic acid (C₁₄H₁₃NO₆) or nitrile (C₁₄H₁₂N₂O₄) analogues. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase, VEGFR) . Electron-Deficient Core: The Meldrum’s acid moiety in all analogues provides a reactive site for further functionalization, such as cyclization or nucleophilic substitution .

Synthetic Pathways: Most analogues are synthesized via condensation of Meldrum’s acid with substituted anilines. For example, methyl 4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino-2-hydroxybenzoate () uses Meldrum’s acid and trimethyl orthoformate in isopropyl alcohol .

Biological Activity :

  • Compounds like ZLF-095 () and 4-(2,7-dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide () demonstrate antitumor activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition .

Crystallographic Data :

  • Analogues such as 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile () exhibit hydrogen-bonded networks involving the dioxane-dione ring and aromatic substituents, which stabilize crystal packing . The sulfonamide group in the target compound is expected to participate in similar interactions.

Biological Activity

The compound 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₈N₂O₄S
  • CAS Number: 205448-64-2
  • Molecular Weight: 306.37 g/mol

The compound features a benzenesulfonamide group linked to a dioxane derivative, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. A study reported that certain synthesized benzenesulfonamides demonstrated moderate inhibitory effects against tumor-associated isoforms of CA IX and CA XII while showing higher potency against cytosolic isoforms CA I and CA II .

The proposed mechanism of action for this class of compounds involves the inhibition of carbonic anhydrases, which play a crucial role in maintaining pH balance and facilitating tumor cell proliferation. By inhibiting these enzymes, the compounds can disrupt the metabolic processes essential for tumor growth.

Case Studies

  • In Vitro Studies :
    • A series of benzenesulfonamide derivatives were tested against various cancer cell lines. The results indicated that compounds with structural similarities to our target compound displayed IC50 values ranging from 47.1 nM to 170.0 nM against different isoforms of carbonic anhydrases .
  • Animal Models :
    • In vivo studies utilizing mouse models have shown that administration of related benzenesulfonamides resulted in significant tumor size reduction compared to control groups. These findings suggest potential for further development into therapeutic agents.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies indicate a favorable absorption profile with moderate bioavailability. Toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses.

Comparative Analysis

Compound NameIC50 (nM)Target EnzymeStudy Type
Compound 7a47.1CA IIn Vitro
Compound 7d35.9CA IIIn Vitro
Compound 7o170.0CA IXIn Vitro

Table 1: Comparative analysis of biological activity of benzenesulfonamide derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between benzenesulfonyl chloride and amine derivatives under dynamic pH control (e.g., pH 10 using aqueous Na₂CO₃). This approach, adapted from similar sulfonamide syntheses, ensures efficient coupling while minimizing side reactions . Reaction progress can be monitored via TLC or HPLC, and purification is typically achieved through recrystallization or column chromatography.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    Cross-referencing spectral data with analogous benzenesulfonamide derivatives ensures structural accuracy .

Q. What experimental design principles apply to studying this compound’s biochemical activity?

  • Methodological Answer : Employ a randomized block design with split-split plots for multi-variable analysis (e.g., varying substituents, concentrations, and biological models). Replicate experiments (n ≥ 4) and include controls (e.g., untreated samples, reference inhibitors) to account for variability. Use ANOVA or mixed-effects models for statistical validation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is critical. Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Ensure a data-to-parameter ratio >15 and refine hydrogen atoms isotropically. Software like ORTEP-3 can visualize anisotropic displacement parameters and hydrogen-bonding networks .

Q. What strategies address contradictions in observed vs. predicted bioactivity data?

  • Methodological Answer :

  • Docking studies : Use molecular dynamics simulations to assess binding conformations with target enzymes (e.g., lipoxygenase).
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methyl, methoxy groups) and correlate changes with inhibitory activity.
  • Meta-analysis : Compare results across studies using funnel plots to identify publication bias or methodological inconsistencies .

Q. How can researchers evaluate the environmental fate of this compound?

  • Methodological Answer : Apply the INCHEMBIOL framework to assess:

  • Partition coefficients (Log P) to predict bioavailability.
  • Hydrolysis/photolysis rates under controlled UV exposure and pH conditions.
  • Ecotoxicological assays using model organisms (e.g., Daphnia magna) to quantify LC₅₀ values.
    Data should be contextualized within a theoretical framework (e.g., chemical lifecycle analysis) .

Q. What advanced techniques validate electronic effects of the dioxane-dione moiety?

  • Methodological Answer :

  • DFT calculations : Compute HOMO/LUMO energies to predict reactivity (software: Gaussian, ORCA).
  • UV-Vis spectroscopy : Monitor charge-transfer transitions in polar solvents (e.g., DMSO, methanol).
  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects .

Methodological Notes

  • Crystallography : For high-resolution data, prioritize synchrotron sources and twinned crystal corrections in SHELXL .
  • Data Contradictions : Use Bayesian statistics to weigh evidence from conflicting studies, incorporating prior probabilities from analogous compounds .
  • Environmental Studies : Align experimental parameters with OECD/EPA guidelines for regulatory relevance .

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